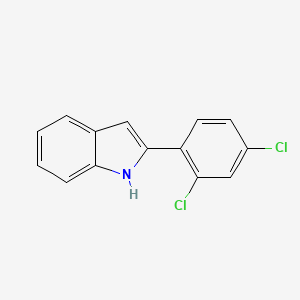
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1955540-68-7 . It has a molecular weight of 205.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Diastereoselective Protonation-Hydroamination Cascade
- Application: This research demonstrates a diastereoselective protonation of a pentadienyl anion, followed by addition of a lithium amide across the double bond of the resulting 1,3-diene. It concludes with a highly regioselective protonation of the final allylic anion, indicating applications in the synthesis of bicyclic allylic amines (Lebeuf et al., 2006).
Synthesis of Hindered Secondary Amines
- Application: The synthesis of hindered secondary amines like 7-azadispiro[5.1.5.2]pentadecane hydrochloride and 6-azadispiro[4.1.5.2]tetradecane hydrochloride from 1-ethynylcyclohexylamine. This indicates its role in the synthesis of complex amine structures (Wagner & Matthews, 1984).
Asymmetric Synthesis of α-Amino Acids
- Application: The paper discusses the conversion of N-acylsultams into diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives, which are then converted into various amino acids. This showcases its application in asymmetric synthesis (Oppolzer et al., 1992).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
- Application: A variety of different N-[2-chloro-4-(chloromethyl)pent-4-enylidene]amines and N-(2,6-dichlorohex-4-enylidene)amines were prepared, demonstrating their reactivity as building blocks for biologically relevant nitrogen-containing heterocyclic compounds (Piens et al., 2016).
Mechanism of Amide Formation by Carbodiimide
- Application: This study focuses on the mechanism of amide formation between carboxylic acid and amine in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), indicating its role in bioconjugation (Nakajima & Ikada, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
N,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLDPJARGGJLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)



